Product packaging for N-Octadecanoyl-sulfatide(Cat. No.:CAS No. 244215-65-4)

N-Octadecanoyl-sulfatide

Cat. No.: B3026304
CAS No.: 244215-65-4
M. Wt: 808.2 g/mol
InChI Key: GQQZXRPXBDJABR-BDZNYNMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C18 Sulfatide (3- O -sulfogalactosylceramide with a C18:0 fatty acid chain) is a crucial glycosphingolipid for investigating specialized biological processes. This sulfatide species is notably present in neurons and astrocytes, and its accumulation has been linked to altered neuronal excitability and the onset of lethal audiogenic seizures in model systems . In the nervous system, sulfatides are vital components of the myelin sheath, constituting approximately 4% of total myelin lipids, and play a key role in myelin maintenance, membrane organization within lipid rafts, and glial-axon signaling . Distinct sulfatide species are expressed in a tissue-dependent manner; the C18:0 form is associated with the formation of oligodendrocytes, the myelinating cells of the central nervous system . Beyond neurology, C18 Sulfatide is a significant molecule for immunology research. It is a known ligand for type II natural killer T (NKT) cells and has demonstrated protective effects in models of multiple sclerosis, highlighting its immunomodulatory potential . Furthermore, sulfatides interact with adhesive proteins like laminin and tenascin-R, influencing cell signaling and processes such as platelet aggregation . Research-grade C18 Sulfatide is essential for studies on its mechanism of action, including its inhibition of oligodendrocyte differentiation, promotion of oligodendrocyte survival, and its role as a negative regulator of neurite outgrowth . Abnormal metabolism of sulfatides is implicated in various diseases, making this compound a fundamental target for research into metachromatic leukodystrophy (MLD), Alzheimer's disease, and cancer . The molecular formula of C18 Sulfatide is C 42 H 81 NO 11 S . Applications: Research into myelination, neuronal excitability, neuroinflammation, immune regulation, and lipid raft biology. Product Use Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H81NO11S B3026304 N-Octadecanoyl-sulfatide CAS No. 244215-65-4

Properties

CAS No.

244215-65-4

Molecular Formula

C42H81NO11S

Molecular Weight

808.2 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1

InChI Key

GQQZXRPXBDJABR-BDZNYNMQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of C18 Sulfatide

De Novo Synthetic Routes for C18 Sulfatide

The de novo synthesis of sulfatides (B1148509), including those with a C18 fatty acid chain, is a multi-step process that initiates in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus wikipedia.orgimrpress.comresearchgate.netucl.ac.uk.

Precursor Ceramides (B1148491) with C18 Fatty Acid Moieties

The foundational precursor for sulfatide synthesis is ceramide, a fundamental sphingolipid building block imrpress.com. Ceramides are characterized by a sphingoid base amide-linked to a fatty acid, with variations in chain length, saturation, and hydroxylation contributing to their structural diversity imrpress.com. The synthesis of C18 sulfatides specifically requires ceramides featuring an 18-carbon fatty acid chain (C18:0). These C18 ceramides are predominantly synthesized by Ceramide Synthase 1 (CerS1) , an enzyme that selectively acylates sphingoid bases with stearoyl-CoA (C18:0-CoA) uniprot.orgfrontiersin.orgwikipedia.orgnih.gov. CerS1 is notably expressed in the brain, where it is crucial for cerebellar development and Purkinje cell function, and also in skeletal muscle, influencing glucose metabolism and insulin (B600854) sensitivity uniprot.orgfrontiersin.orgwikipedia.org. The availability of these C18-ceramide precursors is directly dictated by the expression and activity of CerS1 uniprot.orgfrontiersin.orgwikipedia.org.

Enzymatic Conversion by Ceramide Galactosyltransferase (CGT/UGT8) in the Endoplasmic Reticulum

The initial enzymatic step in sulfatide biosynthesis involves the transfer of a galactose moiety from UDP-galactose to ceramide. This reaction is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8 , and takes place within the endoplasmic reticulum (ER) wikipedia.orgimrpress.comresearchgate.netucl.ac.uknih.govmedlink.comnih.govmdpi.comfrontiersin.org. CGT/UGT8 utilizes both hydroxylated and non-hydroxylated ceramides as substrates, producing β-galactosylceramide (β-GalCer) imrpress.commedlink.com. The specific fatty acid chain length of the ceramide substrate, including C18, is retained in the resulting GalCer imrpress.comuniprot.orgfrontiersin.orgwikipedia.org.

Sulfation of Galactosylceramide by Cerebroside Sulfotransferase (CST) in the Golgi Apparatus

After its synthesis in the ER, β-GalCer is transported to the Golgi apparatus imrpress.comresearchgate.netucl.ac.uknih.gov. Here, it serves as the substrate for the second key enzyme in sulfatide synthesis: Cerebroside Sulfotransferase (CST) , also designated GAL3ST1 wikipedia.orgimrpress.comresearchgate.netpnas.orgresearchgate.netnih.govmedlink.comnih.govfrontiersin.orgnih.govgenecards.orgmdpi.com. CST catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose residue of GalCer wikipedia.orgimrpress.comresearchgate.netpnas.orgresearchgate.netfrontiersin.orgmdpi.comglycoforum.gr.jpnih.gov. This sulfation step yields sulfatide, which inherits the fatty acid chain length of its GalCer precursor, thus forming C18 sulfatide when C18-ceramide was the initial substrate imrpress.comuniprot.orgresearchgate.netnih.govfrontiersin.orgwikipedia.org. CST has been localized to the Golgi apparatus nih.gov.

Factors Influencing C18-Ceramide Pool Availability

The availability of C18-ceramide precursors is a critical determinant for the synthesis of C18 sulfatides. As noted, Ceramide Synthase 1 (CerS1) is the primary enzyme responsible for generating ceramides with an 18-carbon fatty acid chain uniprot.orgfrontiersin.orgwikipedia.orgnih.gov. Its expression levels directly influence the cellular pool of C18 ceramides uniprot.orgfrontiersin.orgwikipedia.org. For instance, CerS1 is highly expressed in the brain, where it contributes to the synthesis of C18 ceramides essential for cerebellar development and neuronal function uniprot.orgwikipedia.orgnih.gov. Consequently, alterations in CerS1 expression or activity can significantly impact the downstream synthesis of C18 sulfatides.

C18 Sulfatide Degradation and Salvage Pathways

Sulfatides undergo lysosomal degradation, a process vital for recycling their constituent components and preventing cellular accumulation, which can lead to lysosomal storage disorders such as metachromatic leukodystrophy (MLD) wikipedia.orgresearchgate.netnih.gov.

Lysosomal Hydrolysis by Arylsulfatase A (ASA) and Saposin B Requirement

The principal pathway for sulfatide catabolism occurs within the lysosomes wikipedia.orgimrpress.comresearchgate.netresearchgate.netucl.ac.ukmedlink.comnih.govnih.gov. The key enzyme in this process is Arylsulfatase A (ASA) , also known as sulfatidase wikipedia.orgresearchgate.netnih.govnih.gov. ASA catalyzes the hydrolysis of the sulfate group from the 3-O position of the galactose residue in sulfatide, yielding galactosylceramide (GalCer) and inorganic sulfate wikipedia.orgresearchgate.netresearchgate.netnih.govnih.gov.

This enzymatic activity is critically dependent on the presence of Saposin B (SapB) , a non-enzymatic proteinaceous cofactor wikipedia.orgimrpress.comresearchgate.netresearchgate.netucl.ac.ukmdpi.comnih.govacs.org. SapB functions by extracting membrane-bound sulfatide and presenting it to the catalytic site of ASA, thereby facilitating the desulfation process wikipedia.orgimrpress.comresearchgate.netnih.govacs.org. Without SapB, ASA activity is severely impaired, leading to the accumulation of undegraded sulfatide researchgate.netnih.gov. The subsequent degradation of GalCer to ceramide is then carried out by galactosylceramidase (GALC), often with the assistance of Saposin A (SapA) imrpress.commdpi.com.

Data Tables

Table 1: Key Enzymes in Sulfatide Metabolism

Enzyme Name (Gene)Primary FunctionCellular LocationKey Substrate(s)Key Product(s)
Ceramide Synthase 1 (CerS1/CERS1)Acylates sphingoid bases with C18:0-CoA to form C18 ceramidesEndoplasmic Reticulum (ER)Sphingoid base, Stearoyl-CoA (C18:0-CoA)Dihydroceramide (C18), Ceramide (C18)
UDP-galactose:ceramide galactosyltransferase (CGT/UGT8)Transfers galactose to ceramideEndoplasmic Reticulum (ER)Ceramide, UDP-galactoseGalactosylceramide (GalCer)
Cerebroside Sulfotransferase (CST/GAL3ST1)Sulfates the 3'-hydroxyl group of galactose in GalCerGolgi ApparatusGalactosylceramide (GalCer), PAPSSulfatide
Arylsulfatase A (ASA/ARSA)Hydrolyzes the sulfate group from sulfatideLysosomeSulfatideGalactosylceramide (GalCer), Sulfate
Saposin B (SapB)Cofactor that facilitates sulfatide presentation to ASALysosomeMembrane-bound SulfatideSolubilized Sulfatide (for ASA)

Table 2: Ceramide Synthase Isoforms and Fatty Acid Specificity

Ceramide Synthase IsoformPreferred Fatty Acyl-CoA Chain LengthPrimary Tissue Expression (Relevant to C18)
CerS1 (CERS1)C18:0Brain, Skeletal Muscle
CerS2 (CERS2)C22-C24Brain, Liver, Kidney
CerS3 (CERS3)C26-C34Skin, Kidney
CerS4 (CERS4)C18-C20Brain, Kidney
CerS5 (CERS5)C14-C16Various tissues
CerS6 (CERS6)C14-C16Various tissues

Compound Name List

C18 Sulfatide

Sulfatide

Ceramide

Stearoyl-CoA

Galactosylceramide (GalCer)

UDP-galactose

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

Galactosylceramide sulfate (SM4s)

Lactosylceramide sulfate (SM3)

Seminolipid (SM4g)

Dihydroceramide

Sphingosine

Sphingoid base

Alternative Sulfatase-Independent Degradation Mechanisms

While the canonical pathway for sulfatide degradation involves lysosomal hydrolysis of the sulfate group by arylsulfatase A (ARSA), often facilitated by saposin B, research has indicated the existence of alternative, sulfatase-independent degradation mechanisms. Evidence from studies using neuroblastoma cell lines suggests that sulfatide can be directly converted to ceramide without prior desulfation nih.govmsu.ru. This pathway implies a different enzymatic or cellular process that cleaves the molecule or modifies it in a manner that bypasses the typical sulfatase activity, leading to the generation of ceramide. The precise enzymes and steps involved in these alternative pathways remain an area of active investigation.

Genetic and Molecular Regulation of C18 Sulfatide Metabolism

The metabolic pathways governing sulfatide synthesis and degradation are tightly regulated by genetic and molecular factors. This section explores the transcriptional control of biosynthetic enzymes and the influence of key enzymes like Fatty Acid 2-Hydroxylase (FA2H).

Transcriptional Control of Biosynthetic Enzymes (e.g., p53 overexpression and C18 sulfatide levels)

The tumor suppressor protein p53 plays a significant role in cellular metabolism and can influence sphingolipid biosynthesis. Studies have demonstrated a correlation between p53 activity and altered sulfatide levels, particularly those with shorter fatty acid chains like C18. For instance, in the human glioma cell line U87 MG, overexpression of wild-type p53 has been shown to result in a dramatic increase in C18 sulfatide levels, while sulfatides with longer fatty acid chains (e.g., C24) showed no significant change nih.gov. Further investigations in U87 MG cells treated with wild-type p53, either alone or in combination with SN-38 (a chemotherapy agent), revealed that p53 treatment alone led to barely detectable short-chain sulfatides, whereas combined treatment caused a dramatic increase in these species, including C18 sulfatides northwestern.edu. These findings suggest that p53 can modulate sulfatide metabolism, potentially through post-transcriptional mechanisms, impacting the levels of specific sulfatide isoforms northwestern.edu. While p53 is known to directly regulate the transcription of certain ceramide synthases, such as CerS6 (involved in C16:0 ceramide synthesis), its direct transcriptional targets for C18 sulfatide biosynthesis enzymes are still being elucidated msu.ruresearchgate.net.

Table 1: Influence of p53 Overexpression on C18 Sulfatide Levels

Cell Line/Conditionp53 StatusC18 Sulfatide LevelReference
U87 MG glioma cellsOverexpressionDramatically Increased nih.gov
U87 MG glioma cellsControl (implied)Baseline nih.gov
U87 MG glioma cellswt p53 + SN-38Dramatic Increase northwestern.edu
U87 MG glioma cellswt p53 aloneBarely detectable northwestern.edu

Influence of Fatty Acid 2-Hydroxylase (FA2H) on C18 Sulfatide Synthesis

Fatty Acid 2-Hydroxylase (FA2H) is a crucial enzyme in the synthesis of 2-hydroxylated sphingolipids, which are particularly abundant in myelin and play vital roles in nervous system function researchgate.netresearchgate.netnih.govpnas.org. FA2H catalyzes the hydroxylation of fatty acids at the C-2 position, producing 2-hydroxy fatty acids. These 2-hydroxylated fatty acids are then esterified to ceramide, forming 2-hydroxyceramides, which serve as essential precursors for the synthesis of 2-hydroxylated glycosphingolipids, including sulfatides nih.govpnas.orgmdpi.com.

Studies have demonstrated that FA2H is involved in the synthesis of both galactosylceramide (GalC) and sulfatide. In cells expressing FA2H, there is a significant increase in 2-hydroxyceramides, including C16 and C18 species, which are subsequently utilized for HFA-sulfatide synthesis nih.gov. Conversely, mice deficient in FA2H (FA2H−/−) lack 2-hydroxylated sphingolipids, including HFA-sulfatides, in their brain and peripheral nerves jneurosci.org. While these mice initially develop normal myelin, they exhibit late-onset axon and myelin sheath degeneration, underscoring the importance of FA2H-derived 2-hydroxylated sphingolipids for myelin maintenance researchgate.netresearchgate.netjneurosci.org. Elevated transcript levels of FA2H have also been observed in contexts associated with increased sulfatide enrichment, such as in pancreatic cancer epithelium, suggesting a coordinated upregulation of sulfatide metabolic pathways biorxiv.org.

Table 2: Impact of FA2H on 2-Hydroxyceramide and Sulfatide Synthesis

Cell Type/ModelFA2H Status/Expression2-Hydroxyceramide Levels (relative increase)Impact on Sulfatide SynthesisReference
COS7 cellsExpressing FA2HC16, C18, C24, C24:1 (3-20-fold higher)Precursors for HFA-sulfatides nih.gov
COS7 cellsControl (no FA2H)BaselineNot specified nih.gov
FA2H−/− miceLacking FA2HAbsentAbsence of HFA-sulfatide jneurosci.org
FA2H+/+ miceWild-typePresentPresence of HFA-sulfatide jneurosci.org

Compound List:

C18 Sulfatide

Sulfatide

Ceramide

Galactosylceramide (GalC)

2-hydroxyceramide

2-hydroxy fatty acids (2-OH FAs)

Sphingosine

Sphinganine

Dihydroceramide

Dihydrosphingosine

Galactolipids

Glucosylceramide (GlcCer)

Phosphatidylinositol

Phosphatidylserine

Phosphatidylglycerol

Phosphatidylethanolamine

Lysosulfatide

Cellular and Subcellular Localization of C18 Sulfatide

Compartmentalization in Endoplasmic Reticulum, Golgi Apparatus, and Lysosomes

The biogenesis of C18 sulfatide begins in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus, followed by its potential transport to and degradation in lysosomes. nih.govwikipedia.org

The initial step of sulfatide synthesis occurs at the endoplasmic reticulum, where ceramide is converted to its precursor, galactosylceramide (GalCer). nih.govcaymanchem.com This conversion is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). nih.gov Following its synthesis in the ER, GalCer is transported to the Golgi apparatus. nih.gov

Within the late Golgi apparatus, the final synthesis step takes place. nih.gov The galactose residue of GalCer undergoes 3-O-sulfation by the enzyme cerebroside sulfotransferase (CST), yielding the mature sulfatide molecule. nih.gov Consequently, sulfatide is primarily localized in the Golgi apparatus post-synthesis, before its distribution to other cellular destinations. nih.gov

Lysosomes are key organelles for the catabolism of sulfatides (B1148509). wikipedia.org The degradation of sulfatide is carried out by the lysosomal enzyme arylsulfatase A (ASA), which hydrolyzes the sulfate (B86663) group. wikipedia.orgnih.gov This process requires the assistance of a sphingolipid activator protein, saposin B, which extracts sulfatide from membranes to make it accessible to ASA. nih.govwikipedia.org In certain pathological conditions or under experimental supplementation, sulfatides can accumulate predominantly in lysosomes. nih.gov Studies on neuroblastoma cells have shown that upon sulfatide supplementation, these lipids accumulate to cytotoxic levels within the lysosomes, while the generation of ceramide from sulfatide metabolism occurs mainly in the endosomal compartment. nih.gov A deficiency in the ASA enzyme leads to the intralysosomal storage of sulfatide, a hallmark of the demyelinating disease metachromatic leukodystrophy (MLD). nih.govnih.gov

C18 Sulfatide Presence in Plasma Membrane and Lipid Rafts

Following its synthesis, C18 sulfatide is transported to the plasma membrane, where it is predominantly found on the extracellular leaflet. wikipedia.org Here, it is not uniformly distributed but is instead concentrated in specialized microdomains known as lipid rafts. nih.govresearchgate.net

Lipid rafts are dynamic membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction and protein trafficking. nih.govnih.gov Research has consistently shown that sulfatides, including the C18:0 species, are significantly enriched in these domains compared to the surrounding non-raft membrane. nih.govresearchgate.net

A quantitative study using ultra-high-pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) on detergent-free lipid rafts isolated from the central nervous system of mice demonstrated that C18:0 sulfatide was more abundant in raft membranes than in non-raft membranes. nih.govresearchgate.net This enrichment is a key feature of its localization, suggesting a specific role within these domains. nih.gov Further evidence comes from studies on mice deficient in the arylsulfatase A enzyme, where levels of C18 sulfatide are particularly increased in lipid raft fractions of brain tissue. caymanchem.comresearchgate.net The preferential segregation of sulfatides to lipid rafts is a critical aspect of their function in membrane organization. researchgate.net

The concentration of C18 sulfatide within lipid rafts has significant functional consequences. These microdomains are not static entities but are highly dynamic, capable of coalescing to form larger platforms or splitting into smaller units, thereby modulating cellular signaling. youtube.com The presence of sulfatide influences the physical properties of the membrane, including its fluidity and thickness. researchgate.netnih.gov

The enrichment of sulfatide in these domains facilitates specific protein-lipid and lipid-lipid interactions. nih.gov For instance, sulfatide-enriched domains are involved in the lateral distribution and clustering of various myelin proteins, which is crucial for the stability of the myelin sheath. nih.gov The interaction between sulfatide and the cell adhesion molecule neurofascin 155 (NF155) is dependent on the association of NF155 with sulfatide-containing lipid rafts, a link critical for maintaining axon-myelin contacts. nih.gov By serving as organizing centers, these sulfatide-rich rafts bring signaling receptors and molecules into close proximity, enhancing the efficiency of signal transduction pathways. youtube.com Alterations in the concentration of sulfatide within these rafts can, therefore, disrupt these signaling cascades, as seen in certain disease states where sulfatide accumulation in rafts leads to the dysregulation of receptor tyrosine kinases. researchgate.net

Role of C18 Sulfatide in Neurological Systems

C18 Sulfatide in Oligodendrocyte Differentiation and Myelination Processes

Oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), rely heavily on sulfatides (B1148509) for their development and the formation of the myelin sheath. C18 sulfatide, with its shorter fatty acid chain, appears to play a distinct role during the early stages of oligodendrocyte maturation.

Sulfatide species with short-chain fatty acids, including C16 and C18, are notably present in immature oligodendrocytes and pro-oligodendroblasts ucl.ac.ukoup.comresearchgate.nettottori-u.ac.jpnih.gov. Imaging mass spectrometry studies have demonstrated that C18 sulfatide is present in immature oligodendrocytes in vivo, contrasting with the longer C24 sulfatides that predominate in the adult brain tottori-u.ac.jp. Specifically, C16-C18 sulfatide isoforms are found in pro-oligodendroblasts and are considered to be a significant component during the early phases of oligodendrocyte development oup.comresearchgate.net.

A significant developmental transition in sulfatide composition occurs during myelin formation. Prior to the onset of active myelination, sulfatide isoforms with shorter fatty acid chains, such as C16–C18, appear to dominate ucl.ac.ukoup.comresearchgate.net. As myelination progresses, there is a marked upregulation of sulfatide species with longer acyl chains, typically C22–C24 ucl.ac.ukoup.com. This shift in fatty acid composition suggests that different sulfatide isoforms may serve distinct functions during oligodendrocyte maturation and myelin sheath development and maintenance ucl.ac.ukoup.comresearchgate.net. For instance, neurons predominantly contain C18:0 sulfatide, while myelin is enriched in longer C22/C24 sulfatide species nih.govresearchgate.netresearchgate.netveteriankey.com.

Sulfatide Isoform (Fatty Acid Chain)Primary Cell Type/TissueDevelopmental StageRelative Abundance/RoleCitation
C16–C18Immature Oligodendrocytes, Pro-Oligodendroblasts, Neurons, AstrocytesImmature/ProgenitorDominant prior to myelination; present in neurons and astrocytes ucl.ac.ukoup.comresearchgate.nettottori-u.ac.jpnih.govresearchgate.netveteriankey.comnih.govcaymanchem.comjneurosci.orgresearchgate.net
C22–C24Myelin SheathActive Myelination/AdultUpregulated during active myelination; predominant in adult myelin nih.govucl.ac.ukoup.comresearchgate.netresearchgate.netveteriankey.comnih.gov

Sulfatide is crucial for the structural integrity and functional stability of the myelin sheath and the critical junctions between myelin and axons wikipedia.orgucl.ac.ukresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.govnih.govpnas.org. It plays a role in the membrane dynamics involved in the sorting and lateral assembly of myelin proteins and ion channels ucl.ac.ukresearchgate.netresearchgate.net. Sulfatide is essential for the proper formation of axo-glial junctions at the paranode, working in concert with axonal glycosphingolipids wikipedia.orgucl.ac.ukresearchgate.netresearchgate.net. Specifically, sulfatide is required for the stable tethering of key myelin proteins, such as myelin-associated glycoprotein (B1211001) (MAG) and neurofascin 155 (NF155), within the myelin sheath mdpi.comresearchgate.netnih.govpnas.org. The absence or depletion of sulfatide can lead to the instability of these proteins, disrupting axo-glial interactions and subsequently causing axonal pathology, often with relative myelin sparing mdpi.comresearchgate.netnih.gov.

Functional Roles of C18 Sulfatide in Neurons and Astrocytes

While myelin is the primary repository for long-chain sulfatides, C18 sulfatide, characterized by its shorter C18 fatty acid chain, is found in significant amounts within neurons and astrocytes nih.govresearchgate.netresearchgate.netveteriankey.comnih.govcaymanchem.comjneurosci.orgresearchgate.net. In neurons, C18:0 sulfatide is a predominant species, contrasting with the longer fatty acid chains found in myelin nih.govresearchgate.netresearchgate.netveteriankey.com. Astrocytes also contain C16–C18 sulfatide species researchgate.netnih.govresearchgate.net. The presence of C18 sulfatide in these non-myelinating cells suggests roles beyond myelination, potentially influencing neuronal membrane properties and cellular signaling nih.govwikipedia.org. Accumulation of C18:0 sulfatide in neurons has been linked to specific neurological dysfunctions nih.govnih.govjneurosci.org.

C18 Sulfatide in Neurological Dysfunction (Mechanistic Insights from Models)

Dysregulation of sulfatide metabolism, particularly the accumulation of C18 sulfatide in neurons, is implicated in several neurological pathologies.

Accumulation of sulfatide within neurons, specifically the C18:0 fatty acid-containing isoform, has been directly linked to altered neuronal excitability and severe neurological symptoms in mouse models nih.govnih.govjneurosci.orgnih.gov. Transgenic mouse models engineered to overexpress sulfatide-synthesizing enzymes in neurons have demonstrated a marked increase in C18:0 sulfatide within neuronal plasma membranes nih.govjneurosci.orgnih.gov. These mice exhibit extreme sensitivity to sound stimuli, leading to lethal audiogenic seizures nih.govwikipedia.orgnih.gov. Furthermore, studies have shown that neuronal sulfatide accumulation can result in cortical hyperexcitability, characterized by spontaneous cortical electroencephalogram (EEG) discharges, suggesting a direct contribution of C18 sulfatide to neuronal dysfunction nih.govjneurosci.orgresearchgate.net.

Involvement in Myelin Deterioration and Synaptic Anomalies

Sulfatides exhibit a cell- and tissue-specific distribution within the nervous system, with different fatty acid chain lengths correlating with distinct cellular compartments and functions. C18 sulfatide species, characterized by shorter fatty acid chains (C16-C18), are predominantly found in neurons and astrocytes. In contrast, sulfatides with long-chain fatty acids (≥C24) and very long-chain fatty acids (C22-C26) are highly enriched in myelin and oligodendrocytes, the primary myelin-producing cells in the CNS nih.govnih.govresearchgate.netresearchgate.netnih.gov. C18 sulfatide, specifically, is noted to be present mainly in neurons researchgate.net.

The accumulation of sulfatides is a hallmark of lysosomal storage disorders, most notably Metachromatic Leukodystrophy (MLD). MLD arises from a deficiency in the lysosomal enzyme arylsulfatase A (ARSA), which impairs the catabolism of sulfatides. This enzymatic defect leads to the toxic accumulation of sulfatides within various cell types, including oligodendrocytes, neurons, and astrocytes nih.govresearchgate.nethmdb.cabiorxiv.org. In MLD, the accumulation of C18 sulfatide has been specifically demonstrated in neurons and astrocytes, with studies in MLD mouse models reporting increased levels of C18:0 sulfatide in the brain, reflecting its storage in these cell types nih.govresearchgate.netnih.gov.

The pathological consequences of sulfatide accumulation are profound. In oligodendrocytes, the build-up of sulfatides leads to cellular dysfunction and subsequent myelin loss, a process known as demyelination nih.govresearchgate.net. This demyelination destabilizes the myelin sheath, impairing nerve impulse conduction and contributing to progressive motor and cognitive deficits characteristic of MLD nih.govresearchgate.nethmdb.cabiorxiv.org. Beyond myelin, sulfatide accumulation in neurons and astrocytes is associated with neuronal degeneration and astrocyte dysfunction nih.govhmdb.cabiorxiv.org. Furthermore, the presence of sulfatides within lipid rafts of brain membranes has been linked to membrane deformation and synaptic dysfunction in lysosomal storage disorders, suggesting a role for C18 sulfatide in synaptic integrity and function researchgate.netnih.gov.

Table 1: Differential Distribution of Sulfatide Species in Neural Cells and Myelin

Sulfatide Species (Fatty Acid Chain)Predominant Cellular LocalizationAssociated Cell Types
Short-chain (e.g., C16:0, C18:0, C18:1)Neurons and AstrocytesNeurons, Astrocytes
Long-chain (e.g., C22-C26, C24:1, C24:0)Myelin SheathOligodendrocytes

Modulation of Glial and Myeloid Viral Reservoirs and Cell-to-Cell Communication

In the context of neurological diseases like MLD, glial cells (astrocytes and microglia) and myeloid cells (macrophages) are significantly affected by sulfatide accumulation. These cells play critical roles in maintaining the brain's homeostasis and responding to injury or infection. In MLD, sulfatides accumulate within microglia, astrocytes, and macrophages, contributing to disease pathology nih.govhmdb.casemanticscholar.org. Microglia, the resident immune cells of the CNS, are implicated in the development of MLD, with their immune phenotype changing early in the disease progression, even preceding oligodendrocyte degeneration nih.govhmdb.ca.

The accumulation of excess sulfatides is also associated with astrocyte dysfunction and can trigger a pro-inflammatory response within the brain, characterized by astrogliosis and microgliosis nih.govnih.govhmdb.ca. This neuroinflammatory state is further evidenced by elevated levels of various inflammatory cytokines, such as monocyte chemoattractant protein 1 (MCP-1), interleukin-1 receptor antagonist (IL-1Ra), IL-8, macrophage inflammatory protein 1β (MIP-1β), and vascular endothelial growth factor (VEGF), detected in the plasma and cerebrospinal fluid of MLD patients nih.gov.

While the direct role of C18 sulfatide in modulating viral reservoirs or specific cell-to-cell communication pathways in the context of viral infections is not extensively detailed in the current literature, the observed involvement of glial and myeloid cells in sulfatide-related neuroinflammation provides a potential framework for understanding such interactions. The inflammatory milieu and cellular dysfunction induced by sulfatide accumulation in these cells could indirectly influence the environment for viral persistence or transmission. However, the specific mechanisms by which C18 sulfatide might directly modulate viral reservoirs or cell-to-cell communication in infectious neurological diseases remain an area requiring further investigation nih.govnih.gov.

Table 2: Sulfatide Accumulation and Associated Inflammatory Markers in Glial/Myeloid Cells in MLD

Cell TypeSulfatide Accumulation in MLDAssociated Inflammatory Markers/Responses
MicrogliaPresentActivated microglia, Microgliosis
AstrocytesPresentAstrocyte dysfunction, Astrogliosis
MacrophagesPresentRecruitment of inflammatory cells
Systemic Markers N/AElevated MCP-1, IL-1Ra, IL-8, MIP-1β, VEGF

Compound List:

18-carbon fatty acid sulfatides (C18 Sulfatide, C18:0, C18:1)

Arylsulfatase A (ARSA)

Astrocytes

Galactocerebrosides (GalCer)

Glial fibrillary acidic protein (GFAP)

Glycosphingolipids

Inflammatory cytokines

Interleukin (IL)-1 receptor antagonist (IL-1Ra)

Interleukin-8 (IL-8)

Lysophosphatidylcholines (LPCs)

Macrophage inflammatory protein 1β (MIP-1β)

Macrophages

Metachromatic Leukodystrophy (MLD)

Microglia

Microgliosis

Monocyte chemoattractant protein 1 (MCP-1)

Myelin

Myelin basic protein (MBP)

Neurons

Oligodendrocytes

Psychosine

Sulfatides (general)

3-O-Sulfogalactosylceramide

Tyrosine receptor PDGFRα

Vascular endothelial growth factor (VEGF)

C18 Sulfatide in Immunological Responses and Inflammation

Interaction with Immune Receptors

Sulfatides (B1148509), including the C18 isoform, engage with specific immune receptors, thereby initiating or modulating cellular responses. These interactions are crucial for bridging innate and adaptive immunity.

C18 Sulfatide as a Ligand for Toll-Like Receptor 4 (TLR4) - Myeloid Differentiation Factor-2 (MD-2) Complex

Sulfatides are recognized as endogenous ligands for the Toll-Like Receptor 4 (TLR4) – Myeloid Differentiation Factor-2 (MD-2) complex, a critical component of the innate immune system responsible for detecting pathogen-associated molecular patterns pnas.orgnih.gov. Studies have revealed that sulfatides with shorter fatty acid chains, such as C12 and C16, act as agonists for the mouse TLR4-MD-2 complex, triggering MyD88- and TRIF-dependent signaling pathways and leading to the production of pro-inflammatory cytokines like tumor necrosis factor alpha (TNFα) and type I interferon (IFN) pnas.orgnih.gov. Structural analysis has shown that C16-sulfatide directly interacts with the mouse TLR4-MD-2 complex by binding to the MD-2 hydrophobic pocket, inducing an active dimer conformation similar to that of lipopolysaccharide (LPS) pnas.orgnih.govresearchgate.net.

In contrast, sulfatides have demonstrated antagonistic activity in human macrophage-like cells, inhibiting LPS-induced activation of the TLR4-MD-2 complex pnas.orgnih.gov. Sulfatides can also exert anti-inflammatory effects by hindering LPS-induced TLR4 signaling, partly by reducing the co-localization of TLR4 with lipid rafts researchgate.netfrontiersin.org. The regulatory role of sulfatides on NF-κB activation is isoform-dependent; while general sulfatides and C16:0 may inhibit NF-κB, C18:0 and C24:1 sulfatide isoforms have been observed to elevate nuclear p65 and p50 NF-κB levels in human THP-1 monocytes, suggesting a potential pro-inflammatory role for these specific isoforms in certain contexts researchgate.netpnas.org. Furthermore, sulfatides can bind to scavenger receptors on macrophages, enhancing the uptake of sulfatide-coated apoptotic cells and subsequently increasing transforming growth factor-beta 1 (TGF-β1) generation, interleukin-6 (IL-6) secretion, and P-selectin expression nih.gov.

Recognition by Cluster of Differentiation 1d (CD1d) and Activation of Type II Natural Killer T (NKT) Cells

Sulfatide is a well-established ligand recognized by Type II Natural Killer T (NKT) cells, being presented by Cluster of Differentiation 1d (CD1d) molecules researchgate.netfrontiersin.orgfrontiersin.orgnih.gov. Notably, human invariant NKT (iNKT) cells, but not their mouse counterparts, directly recognize myelin-derived sulfatide presented by CD1d. This species-specific recognition is attributed to the unique positioning of the 3-O-sulfated β-galactose headgroup in human iNKT cells aai.org. The binding affinity of human CD1d-sulfatide for the iNKT cell receptor is relatively low, with a KD of 19–26 μM, compared to the affinity for CD1d-α-galactosylceramide (1 μM) aai.org.

Activation of Type II NKT cells by sulfatide is associated with the production of high levels of Tumor Necrosis Factor (TNF) and low levels of Interferon (IFN) researchgate.net. Sulfatide's interaction with the CD1d pathway can influence the innate immune system and potentially inhibit autoimmunity, possibly through regulatory NKT cells researchgate.net. In experimental models, sulfatide administration has demonstrated protective effects, reducing the incidence of diabetes in non-obese diabetic mice and preventing antigen-induced experimental autoimmune encephalomyelitis researchgate.net. Sulfatide-reactive Type II NKT cells have been observed to accumulate in target tissues and draining lymph nodes during the progression of diseases like experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes (T1D) frontiersin.org. Sulfatides can also activate human Type I NKT cells via CD1d, acting as a self-lipid that may contribute to neuroinflammatory disorders ucl.ac.uk. In addition, sulfatide-activated Type II NKT cells can modulate the function of antigen-presenting cells (APCs), thereby regulating Type I NKT cells and offering protection against autoimmune disorders ucl.ac.uk. Sulfatide also ameliorates experimental autoimmune neuritis by modulating the balance of T helper cells (Th1/Th17) and regulatory T cells ucl.ac.uk. In the context of liver diseases, sulfatides are implicated in alcohol-related liver disease and ischemic liver injury, where they exert anti-inflammatory effects by regulating the activity of pro-inflammatory Type I NKT cells researchgate.net.

Modulation of Inflammatory Signaling Pathways

C18 sulfatide and other sulfatide isoforms influence key intracellular signaling cascades that regulate inflammatory responses.

Regulation of NF-κB Activation by C18 Sulfatide Isoforms

Sulfatides are known to exert anti-inflammatory properties, partly by hindering the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, particularly in response to lipopolysaccharide (LPS) frontiersin.orgresearchgate.net. However, the regulatory role of sulfatides on NF-κB activation is complex and appears to be dependent on specific isoforms. While general sulfatides and the C16:0 isoform may inhibit NF-κB, studies have indicated that C18:0 and C24:1 sulfatide isoforms can promote NF-κB activation researchgate.netpnas.org. Specifically, C18:0 and C24:1 sulfatides have been shown to elevate the levels of nuclear p65 and p50 NF-κB subunits in human THP-1 monocytes, suggesting a potential pro-inflammatory role for these particular sulfatide chain lengths in certain contexts pnas.org. In contrast, experiments using LPS-stimulated Raw 264.7 cells demonstrated that sulfatide pre-treatment suppressed NF-κB activation, evidenced by a decrease in the translocation of the p65 subunit to the nucleus and reduced phosphorylation of IκBα, a key step preceding NF-κB activation frontiersin.orgnih.gov.

Table 1: Differential Effects of Sulfatide Isoforms on NF-κB Activation

Sulfatide Isoform Effect on NF-κB Activation Cell Type/Context Reference(s)
C16:0 Inhibits LPS-induced NF-κB Raw 264.7 cells frontiersin.orgnih.gov
C18:0 Elevates nuclear p65/p50 Human THP-1 monocytes pnas.org
C24:1 Elevates nuclear p65/p50 Human THP-1 monocytes pnas.org

Influence on JNK Phosphorylation

Sulfatides have been shown to modulate the phosphorylation status of the c-Jun N-terminal Kinase (JNK) pathway frontiersin.orgresearchgate.netnih.gov. In LPS-stimulated Raw 264.7 cells, pre-treatment with sulfatides resulted in a suppression of JNK phosphorylation, while the phosphorylation of ERK and p38 MAPK remained unaffected frontiersin.orgnih.gov. JNK activation is implicated in cellular stress responses and can contribute to increased reactive oxygen species (ROS) production, potentially creating a positive feedback loop frontiersin.org. Conversely, other studies using primary microglia have reported that sulfatides can induce JNK phosphorylation, alongside p38 and Erk phosphorylation, and activate the NF-κB pathway researchgate.net. This suggests a context-dependent or cell-specific role for sulfatides in regulating JNK signaling, with potential pro-inflammatory implications in some scenarios.

Table 2: Influence of Sulfatides on JNK Phosphorylation

Sulfatide Treatment Effect on JNK Phosphorylation Cell Type/Context Reference(s)
General Sulfatide Suppresses Raw 264.7 cells (LPS-stimulated) frontiersin.orgnih.gov

Impact on Leukotriene Synthesis in Polymorphonuclear Leukocytes

Sulfatides play a role in regulating inflammatory mediator production within polymorphonuclear leukocytes (PMNs). They are known to suppress the synthesis of 5-lipoxygenase (5-LO) metabolites, which include leukotrienes nih.govcaymanchem.comresearchgate.net. This suppression occurs through the impediment of 5-LO translocation to the nuclear envelope in adherent human PMNs nih.govresearchgate.net. In cell-free assays, sulfatides directly inhibit the enzymatic activity of 5-LO nih.gov. The underlying mechanism involves intracellular lipid rearrangement, specifically a prominent redistribution of cholesterol that increases its abundance at the uropod region of the cell. This accumulation of cholesterol is proposed as a novel mechanism by which sulfatides effectively block 5-LO translocation and subsequent activation nih.govcaymanchem.com. Cholesterol sulfate (B86663) (CS), a related molecule, also demonstrates inhibitory effects on 5-LO, weakening its interaction with cellular membranes and thereby reducing leukotriene synthesis and inflammation mdpi.com.

Table 3: Sulfatide Inhibition of Leukotriene Synthesis in Polymorphonuclear Leukocytes (PMNs)

Sulfatide Action Target Enzyme/Process Outcome Cell Type/Context Reference(s)
Direct inhibition 5-LO enzyme activity Suppressed leukotriene synthesis Human PMNs (cell-free assay) nih.gov
Inhibition of translocation 5-LO Impeded 5-LO translocation to nuclear envelope Adherent human PMNs nih.govresearchgate.net

Compound List:

C18 Sulfatide

Toll-Like Receptor 4 (TLR4)

Myeloid Differentiation Factor-2 (MD-2)

Cluster of Differentiation 1d (CD1d)

Type II Natural Killer T (NKT) Cells

Nuclear Factor-kappa B (NF-κB)

c-Jun N-terminal Kinase (JNK)

Leukotrienes

Polymorphonuclear Leukocytes (PMNs)

Lipopolysaccharide (LPS)

Tumor Necrosis Factor alpha (TNFα)

Type I Interferon (IFN)

5-lipoxygenase (5-LO)

Cholesterol Sulfate (CS)

High mobility group box 1 (HMGB1)

Interleukin (IL)

Interferon (IFN)

Transforming Growth Factor-beta 1 (TGF-β1)

Chemokines (e.g., MIP-1α, IL-8)

L-selectin

P-selectin

C18 Sulfatide in Cellular Adhesion and Hemostasis

Interactions with Extracellular Matrix Proteins and Adhesive Receptors (e.g., Laminin (B1169045), Thrombospondin)

Sulfatides (B1148509) are known to engage with several extracellular matrix (ECM) proteins and adhesive receptors, thereby influencing cell-matrix interactions, cell adhesion, and the assembly of structural components like the basement membrane.

Laminin: Sulfatides exhibit a significant binding affinity for laminin, a key component of basement membranes. This interaction is primarily mediated through the globular (LG) domains of laminin nih.govembopress.orgrupress.org. The binding of sulfatides to laminin anchors laminin to cell surfaces, facilitating the assembly of the basement membrane nih.govrupress.org. This role is crucial for processes such as Schwann cell ensheathment and myelination in the nervous system, where disruption of laminin-sulfatide interactions can impede oligodendrocyte differentiation and myelin formation nih.govplos.org. Suramin, a polysulfonated drug, has been shown to inhibit the binding of laminin to immobilized sulfatide aacrjournals.org. Specific spatial orientations of sulfate (B86663) esters on sulfatides appear to be critical determinants for laminin binding semanticscholar.org.

Thrombospondin: Sulfatides also interact with thrombospondin, another important ECM protein. The amino-terminal domain of thrombospondin, which possesses heparin and sulfatide-binding capabilities, is essential for melanoma cell spreading and chemotaxis on thrombospondin substrates aacrjournals.orgnih.govaacrjournals.org. Studies indicate that sulfated glycoconjugates, including sulfatides, produced by melanoma cells mediate their spreading on thrombospondin nih.govaacrjournals.org. Thrombospondin binds to isolated glycolipids, such as sulfatides, and this interaction can influence cell adhesion and spreading nih.govaacrjournals.org. Heparin acts as a potent inhibitor of thrombospondin binding to sulfatides semanticscholar.orgnih.gov.

Other Interactions: Sulfatides also interact with von Willebrand Factor (vWF), another protein crucial in hemostasis semanticscholar.orgcaymanchem.comwikipedia.orgahajournals.org. While not identified as a major factor for initial platelet adhesion to sulfatides, its interaction is noted ahajournals.org. Additionally, sulfatides have been implicated in binding to integrins, often indirectly through their interaction with ECM proteins like laminin nih.gov.

Table 1: Sulfatide Interactions with Extracellular Matrix Proteins and Receptors

Interaction PartnerBinding Affinity/MechanismFunctional RoleCitation
LamininBinds to Laminin's LG domainsAnchors laminin to cell surfaces, enables basement membrane assembly nih.govembopress.orgrupress.org
ThrombospondinBinds to amino-terminal heparin/sulfatide-binding domainMediates cell spreading/chemotaxis, influences cell adhesion aacrjournals.orgnih.govaacrjournals.org
von Willebrand Factor (vWF)Interacts withNot identified as a major factor for initial platelet adhesion to sulfatides ahajournals.org

Role as a Ligand for Selectins (e.g., P-selectin, L-selectin)

Sulfatides serve as critical ligands for selectins, a family of adhesion molecules involved in leukocyte trafficking and immune responses, as well as in hemostasis.

P-selectin: Sulfatides are recognized as a major ligand for P-selectin, a molecule expressed on activated platelets and endothelial cells caymanchem.comahajournals.orgmdpi.comahajournals.orgnih.govpsu.eduresearchgate.net. This interaction is pivotal for stabilizing platelet aggregates, a key process in hemostasis and thrombosis ahajournals.orgmdpi.comahajournals.org. Platelets expressing sulfatides adhere to P-selectin, and conversely, P-selectin-expressing platelets bind to sulfatides caymanchem.comahajournals.org. The engagement between P-selectin and sulfatides can trigger a positive feedback loop, enhancing platelet activation and aggregation mdpi.comahajournals.org. Furthermore, sulfatides on cancer cells can act as ligands for P-selectin, facilitating tumor metastasis wikipedia.orgresearchgate.net. The density of exposed sulfatides on cell membranes is crucial for effective P-selectin binding, with higher densities promoting stronger interactions nih.gov.

L-selectin: Sulfatides also function as ligands for L-selectin, which is involved in leukocyte homing and adhesion nih.govcaymanchem.comwikipedia.orgpsu.edunih.govumich.edunih.govoup.com. In the kidney, sulfatide binding to L-selectin plays a significant role in monocyte infiltration into the renal interstitium nih.gov. Sulfatides can induce intracellular signaling in neutrophils via an L-selectin-dependent pathway, leading to events such as oxygen radical generation caymanchem.compsu.edunih.gov. While L-selectin is a primary receptor for sulfatides in many contexts, evidence suggests that leukocytes also possess L-selectin-independent sulfatide receptors, indicating a more complex signaling network psu.eduoup.com. Sulfatide's interaction with L-selectin on B cells can interfere with B cell activation by blocking L-selectin function nih.govcapes.gov.br.

Table 2: Sulfatide as a Ligand for Selectins

SelectinBinding Affinity/MechanismFunctional RoleCitation
P-selectinMajor ligand; binds to sulfatides on platelet surfaceStabilizes platelet aggregates, crucial for hemostasis and thrombosis; facilitates cancer metastasis caymanchem.comahajournals.orgmdpi.comahajournals.orgnih.govpsu.eduresearchgate.net
L-selectinLigand; involved in leukocyte signaling and adhesionLeukocyte homing, monocyte infiltration (kidney), neutrophil activation (oxygen radical generation), B cell activation nih.govcaymanchem.comwikipedia.orgpsu.edunih.govumich.edunih.govoup.com
E-selectinDoes not act as a ligandN/A wikipedia.org

Involvement in Platelet Aggregation and Thrombosis Mechanisms

Sulfatides are fundamentally involved in the processes of platelet aggregation and the broader mechanisms of hemostasis and thrombosis. Their presence on the platelet surface and their interactions with key adhesion molecules like P-selectin are central to these functions.

Platelet Aggregation: Sulfatides are crucial for the formation and stabilization of platelet aggregates, which are essential for forming a hemostatic plug caymanchem.comahajournals.orgmdpi.comahajournals.org. The interaction between platelet sulfatides and P-selectin stabilizes these aggregates, representing a significant mechanism in platelet aggregation ahajournals.orgmdpi.com. Sulfatides can also activate platelets, promoting the activation of GPIIb/IIIa and increasing P-selectin expression, thereby creating a positive feedback loop that potentiates aggregate formation ahajournals.org. Consequently, blocking the sulfatide-P-selectin interaction can reverse platelet aggregation ahajournals.org. Furthermore, sulfatides enhance the aggregation of platelet-leukocyte aggregates, contributing to the inflammatory response in thrombosis ahajournals.org.

Table 3: Sulfatide's Role in Platelet Aggregation and Thrombosis

ProcessMechanismKey InteractionsOutcomeCitation
Platelet AggregationStabilization of aggregates; positive feedback loop enhancing aggregationSulfatide-P-selectinFormation of stable platelet aggregates, essential for hemostatic plug ahajournals.orgmdpi.comahajournals.org
Platelet ActivationActivates platelets, increases GPIIb/IIIa activation and P-selectin expressionSulfatide-P-selectinEnhanced aggregation, potentiation of aggregate formation, increased platelet-leukocyte aggregation ahajournals.org
Hemostasis/ThrombosisContributes to stable platelet plug formation; exhibits both anticoagulant and pro-coagulant properties; key role in arterial thrombosisSulfatide-P-selectin, Coagulation factorsFormation of hemostatic plug, regulation of blood clotting, potential therapeutic target for thrombosis nih.govwikipedia.orgahajournals.orgcaymanchem.com

Compound List:

C18 Sulfatide

Sulfatide

Laminin

Thrombospondin

P-selectin

L-selectin

E-selectin

von Willebrand Factor (vWF)

Integrins

Suramin

Heparin

Fucoidan

GPIIb/IIIa

Annexin V

Coagulation Factor XII

Tenascin-C

C18 Sulfatide in Cancer Biology Mechanistic Studies

Altered C18 Sulfatide Expression Profiles in Malignant Cells and Tissues

Elevated expression of sulfatides (B1148509), including the C18 species, is a notable feature in various human cancers, suggesting their potential role in tumorigenesis and as biomarkers. frontiersin.org While the specific fatty acid composition of sulfatides can vary, C18:0-sulfatide is present in relatively large amounts in neurons, and alterations in its levels have been observed in pathological contexts. nih.gov In the human glioma cell line U87 MG, for instance, overexpression of the tumor suppressor p53 leads to a significant increase in sulfatide with a C18 acyl chain, while not affecting the levels of C24 sulfatide. nih.gov

Research has documented the upregulation of sulfatides in a range of malignancies. For example, sulfatide levels are significantly higher in malignant ovarian cancers compared to benign tumors. nih.govnih.gov Similarly, pronounced increases in the expression of cerebroside sulfotransferase (CST), the enzyme responsible for sulfatide synthesis, have been observed in several human renal cell carcinoma cell lines. nih.gov In hepatocellular carcinoma (HCC), sulfatide levels are typically elevated. frontiersin.org Studies on colorectal cancer have also pointed to the accumulation of sulfatides. medrxiv.org One study on peritoneal metastases from colorectal cancer identified sulfatides as a predominant lipid signature in tumor cells, which were absent in the surrounding stromal compartments. researchgate.netnih.gov

However, the pattern of sulfatide expression is not uniform across all cancer types. While lung adenocarcinoma tissues show high levels of sulfatide, primary human lung squamous cell carcinoma and undifferentiated small cell carcinoma tissues exhibit much lower levels. nih.gov Furthermore, some reports indicate low expression levels of sulfatide in human gastric cancer tissues. nih.gov This variability highlights the context-dependent nature of sulfatide expression in cancer.

Table 1: Altered Sulfatide Expression in Various Cancers
Cancer TypeExpression ProfileReference
Hepatocellular Carcinoma (HCC)Generally elevated frontiersin.org
Ovarian CarcinomaSignificantly higher in malignant vs. benign tumors frontiersin.orgnih.govnih.gov
Renal Cell CarcinomaAbnormally expressed; increased CST activity frontiersin.orgnih.gov
Basal-like Breast CancerInhibition of biosynthesis inhibits migration and invasion frontiersin.org
Glioma (U87 MG cell line)Increased C18 sulfatide with p53 overexpression nih.gov
Colorectal Cancer (Peritoneal Metastases)Predominant lipid signature in tumor cells researchgate.netnih.gov
Lung AdenocarcinomaHigh levels nih.gov
Lung Squamous Cell CarcinomaLow levels nih.gov
Gastric CancerLow levels reported nih.gov

Mechanistic Contributions to Tumorigenesis and Progression

C18 sulfatide and other sulfatides on the surface of cancer cells play a crucial role in cell adhesion and invasion, key processes in metastasis. wikipedia.org One of the primary mechanisms involves their function as ligands for selectins, a family of cell adhesion molecules. wikipedia.org Specifically, sulfatides act as native ligands for P-selectin and L-selectin, facilitating the interaction between cancer cells and platelets, as well as endothelial cells. nih.govwikipedia.org This interaction is believed to promote the formation of tumor cell emboli, which can protect circulating tumor cells from immune surveillance and aid their arrest at distant sites, thereby promoting metastasis. nih.gov

Inhibition of sulfatide synthesis has been shown to reduce P-selectin binding and attenuate lung metastasis in mouse models of colon carcinoma. nih.gov Similarly, direct inhibition of sulfatide biosynthesis can significantly hamper the migration, invasion, and lung metastasis of basal-like breast cancer cells. frontiersin.org In breast cancer models, sulfatide has been shown to be responsible for the adhesion of cancer cells to P-selectin-expressing cells, including platelets. researchgate.netnih.govnih.gov

Beyond their role as selectin ligands, sulfatides, including the C18 species, are implicated in the modulation of integrin-mediated signaling pathways, which are fundamental to cell adhesion, migration, and survival. nih.gov In hepatocellular carcinoma cells, sulfatide has been shown to enhance the expression of the integrin αV subunit. frontiersin.orgnih.govnih.gov This upregulation of integrin αV can influence tumor progression by altering cell migration and adhesion. nih.gov

Mechanistically, sulfatide can interact with and activate integrin αVβ3. nih.gov This interaction can substitute for extracellular matrix ligand binding, leading to integrin clustering and phosphorylation of the β3 subunit's cytoplasmic tail. nih.gov This, in turn, provides a binding site for focal adhesion kinase (FAK), leading to its autophosphorylation and the subsequent activation of the Src signaling pathway, which is known to drive oncogenic processes like proliferation in an anchorage-independent manner. nih.gov The stimulation of integrin αV expression by sulfatide has been linked to the activation of the Erk signaling pathway and the phosphorylation of the transcription factor Sp1. nih.gov

A study on basal-like breast cancer progression demonstrated that inhibiting the enzyme UGT8, which is involved in sulfatide biosynthesis, suppresses tumor progression by attenuating the sulfatide-αVβ5 integrin axis. frontiersin.org

Table 2: Mechanistic Roles of Sulfatide in Cancer
MechanismDetailsCancer TypeReference
Cell Adhesion and InvasionActs as a ligand for P-selectin and L-selectin, promoting metastasis.Colon, Breast nih.govwikipedia.orgresearchgate.net
Modulation of Integrin SignalingEnhances expression of integrin αV subunit.Hepatocellular Carcinoma frontiersin.orgnih.govnih.gov
Interacts with and activates integrin αVβ3, leading to FAK-Src pathway activation.Hepatocellular Carcinoma nih.gov
Attenuation of the sulfatide-αVβ5 axis suppresses progression.Basal-like Breast Cancer frontiersin.org

The role of C18 sulfatide and other sulfatides in apoptosis (programmed cell death) of cancer cells is complex and appears to be context-dependent. nih.gov Some studies suggest a pro-apoptotic role for sulfatides. For instance, in breast cancer models, increased sulfatide synthesis has been shown to sensitize cancer cells to apoptosis induced by microenvironmental stressors like hypoxia and chemotherapeutic drugs such as doxorubicin. researchgate.netnih.gov This increased sensitivity to apoptosis was associated with decreased tumorigenicity in vivo. researchgate.net The proposed mechanism is not a direct involvement in apoptotic cascades but rather an indirect effect. The synthesis of sulfatide consumes its precursor, galactosylceramide (GalCer), which is known to have anti-apoptotic properties. researchgate.netnih.gov Therefore, by decreasing the levels of anti-apoptotic GalCer, increased sulfatide synthesis can render cancer cells more susceptible to apoptosis. researchgate.net

Conversely, other evidence points towards a pro-survival role for sulfatides in certain contexts. For example, enhanced sulfatide synthesis through the overexpression of the enzyme GAL3ST1 has been linked to an increased metastatic potential of tumor cells, suggesting a shift from apoptotic to pro-survival signaling. nih.gov In the setting of clear cell renal carcinoma, sulfatide-mediated binding to platelets can protect tumor cells from being killed by Natural Killer (NK) cells, thereby helping them evade an anti-tumor immune response. nih.gov This suggests that while sulfatides might sensitize cells to certain apoptotic stimuli, they can also contribute to survival and immune evasion through other mechanisms.

Advanced Methodologies for C18 Sulfatide Research

Quantitative and Qualitative Analytical Techniques for C18 Sulfatide Isoforms

Precise analysis of sulfatide isoforms, especially those with an 18-carbon (C18) fatty acid chain, requires high-resolution methods capable of distinguishing subtle structural variations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Pressure Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)

LC-MS/MS and its advanced form, UHPLC-MS/MS, are cornerstones in modern lipidomics for the comprehensive profiling of sulfatides (B1148509) creative-proteomics.comresearchgate.netresearchgate.netnih.govnih.govucl.ac.uknih.govresearchgate.netmdpi.comlipidmaps.org. These techniques enable the separation and sensitive detection of numerous sulfatide species based on their distinct mass-to-charge ratios and fragmentation patterns. UHPLC-MS/MS, in particular, offers enhanced resolution and speed, allowing for the quantification of sulfatides with high accuracy and precision, even at low concentrations creative-proteomics.comnih.govresearchgate.netmdpi.com.

Quantitative Analysis: UHPLC-MS/MS, often coupled with multiple reaction monitoring (MRM) or high-resolution mass spectrometry, allows for the absolute quantification of specific C18 sulfatide isoforms using internal standards creative-proteomics.comresearchgate.netnih.govresearchgate.netgoogle.comtandfonline.com. Studies have demonstrated the ability to quantify C18:0 and C18:1 sulfatides with good accuracy and precision, with linear ranges established for their detection researchgate.nettandfonline.com. For instance, a UHPLC-MS/MS assay can detect over 70 sulfatide species, including hydroxylated and non-hydroxylated forms across various carbon chain lengths and saturation levels creative-proteomics.com.

Qualitative Analysis: These techniques are vital for identifying and characterizing the diverse molecular species of sulfatides. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting precursor ions, allowing for the elucidation of fatty acid composition, sphingoid base structure, and hydroxylation status creative-proteomics.comresearchgate.net. This capability is crucial for distinguishing isobaric species and isomers, which is essential for understanding their distinct biological roles researchgate.netacs.org. For example, UHPLC-MS/MS can differentiate structural isomers and isobars, including hydroxylated versus non-hydroxylated species creative-proteomics.com.

Table 1: Sulfatide Species Detected by UHPLC-MS/MS

Sulfatide Species (Fatty Acid Chain) Representative m/z (Negative Ion Mode) Detection Method Key Application/Finding
C16:0 Sulfatide ~778.5 UHPLC-MS/MS Abundant species in DBS researchgate.net
C16:0-OH Sulfatide ~794.5 UHPLC-MS/MS Discriminatory marker in MLD nih.govgoogle.com
C18:0 Sulfatide ~806.5 UHPLC-MS/MS Minor but discriminatory marker in MLD nih.govgoogle.com; Used for normalization nih.gov
C18:0-OH Sulfatide ~822.5 UHPLC-MS/MS Detected in CSF tandfonline.com
C24:0 Sulfatide ~890.6 UHPLC-MS/MS Abundant in myelin researchgate.net
C24:1 Sulfatide ~888.6 UHPLC-MS/MS Abundant in myelin researchgate.net; Major species in CSF tandfonline.com
C24:0-OH Sulfatide ~906.6 UHPLC-MS/MS Enriched in pancreatic cancer epithelium researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS / MALDI-IMS) for Tissue Imaging and Profiling

MALDI-TOF MS, particularly in its imaging (MALDI-IMS) format, provides a powerful platform for the spatial analysis of sulfatides directly within tissue sections, correlating their distribution with cellular and histological architecture nih.govscielo.org.mxnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netdiva-portal.orgacs.org. This technique allows researchers to map the in situ distribution of various sulfatide species, including C18 variants, revealing tissue-specific patterns that might be missed by bulk extraction methods nih.govnih.govdiva-portal.org.

Tissue Imaging: MALDI-IMS enables the visualization of sulfatide distribution at high spatial resolution. Studies have shown distinct localization patterns for hydroxylated and non-hydroxylated C18 sulfatides in different brain regions, with hydroxylated forms dominating in gray matter nih.gov. In colorectal cancer peritoneal metastases, MALDI-IMS identified sulfatides as a unique lipid signature associated with tumor cells, distinguishing them from stromal compartments nih.govresearchgate.net. Similarly, in Parkinson's disease models, MALDI-MSI revealed region-specific changes in hydroxylated and non-hydroxylated sulfatides diva-portal.org.

Profiling: Beyond imaging, MALDI-TOF MS can be used for profiling sulfatide species in complex biological samples. While it can be challenging to achieve quantitative profiling from TLC spots, it is effective for identifying and characterizing lipid profiles in tissue extracts or organoids researchgate.netnih.gov. For example, MALDI-MS analysis of pancreatic cancer tissues revealed enrichment of long-chain hydroxylated sulfatides like C24:0(OH) and C24:1(OH) in neoplastic epithelium researchgate.net.

Separation Strategies (e.g., C18 reversed-phase chromatography)

C18 reversed-phase chromatography (RP-HPLC/UHPLC) is a fundamental separation technique widely employed within LC-MS/MS workflows for sulfatide analysis nih.govmdpi.comphenomenex.comuhplcs.comwikipedia.orgchromtech.comamericanpharmaceuticalreview.com. This method separates compounds based on their hydrophobicity, with C18 stationary phases offering strong retention for hydrophobic molecules due to their long alkyl chains phenomenex.comuhplcs.com.

Separation Mechanism: RP-HPLC utilizes a non-polar stationary phase (e.g., silica (B1680970) bonded with C18 chains) and a polar mobile phase (e.g., water/acetonitrile mixtures) phenomenex.comwikipedia.org. Analytes partition between these phases based on their hydrophobicity, with more hydrophobic compounds being retained longer on the C18 column phenomenex.comuhplcs.comwikipedia.org. This principle is critical for separating the diverse fatty acid chains found in sulfatide species.

Application in Sulfatide Analysis: C18 columns are routinely used in UHPLC systems for the separation of sulfatide molecular species prior to mass spectrometric detection nih.govnih.govresearchgate.netmdpi.com. The choice of C18 column and mobile phase composition is optimized to achieve efficient separation of sulfatides with varying fatty acid chain lengths and degrees of unsaturation mdpi.com. For instance, a Kinetex® PS C18 column is recommended for the analysis of sulfolipids, employing a gradient of methanol (B129727) in an aqueous buffer mdpi.com.

Isomer Differentiation and Hydroxylation Status Analysis of C18 Sulfatide Species

Distinguishing between sulfatide isomers and determining the hydroxylation status of their fatty acid chains are critical for understanding their biological functions.

Isomer Differentiation: Sulfatides can exist as stereoisomers (e.g., α- and β-anomers) and regioisomers. Advanced mass spectrometry techniques, such as gas-phase charge inversion ion/ion reactions, have shown promise in differentiating α- and β-sulfatide isomers based on their distinct gas-phase reactivities acs.org. Ion mobility mass spectrometry (IM-MS) also offers an additional dimension of separation, enabling the differentiation of lipid isomers by analyzing their collision cross-section structures labmanager.com.

Hydroxylation Status Analysis: The hydroxylation of the fatty acid chain in the ceramide moiety significantly impacts sulfatide properties and distribution nih.govdiva-portal.orgfrontiersin.org. LC-MS/MS and MALDI-IMS are instrumental in identifying and quantifying hydroxylated versus non-hydroxylated sulfatide species creative-proteomics.comnih.govdiva-portal.org. For example, studies have revealed reversed composition ratios of non-hydroxylated/hydroxylated C18 sulfatides at the border between white and gray matter, with hydroxylated forms dominating in gray matter, suggesting their role in oligodendrocytes and myelin sheath formation nih.gov. Similarly, in Parkinson's disease models, specific hydroxylated sulfatides showed depletion in certain brain regions, indicating region-specific dysregulation diva-portal.org.

Integration of Lipidomics with Transcriptomics and Proteomics for Pathway Mapping

Integrating lipidomics data with transcriptomics and proteomics offers a holistic view of sulfatide metabolism and function, enabling the mapping of complex biological pathways creative-proteomics.comnih.govresearchgate.netbiorxiv.orgnih.gov.

Pathway Mapping: By correlating changes in sulfatide abundance with gene expression (transcriptomics) and protein levels (proteomics), researchers can identify key enzymes and regulatory mechanisms involved in sulfatide biosynthesis and degradation creative-proteomics.comresearchgate.netbiorxiv.org. For instance, integrated analyses in pancreatic cancer precursor lesions revealed that transcripts involved in sulfatide biosynthesis, such as UGT8 and FA2H, were co-localized with areas of sulfatide enrichment, suggesting a coordinated metabolic regulation researchgate.netbiorxiv.org.

Multi-omics Approaches: Multi-omics integration provides a systems-level understanding of how sulfatide dysregulation contributes to disease pathogenesis. In Alzheimer's disease research, multi-omics data analysis, including lipidomics, has highlighted the importance of lipid metabolism dysregulation and identified potential therapeutic targets nih.gov. Similarly, studies investigating metabolic alterations in cancer have utilized integrated transcriptomic and lipidomic analyses, including MALDI imaging, to identify specific sulfatide alterations associated with disease progression nih.govresearchgate.netbiorxiv.org.

Applications in Developmental Biology and Comparative Species Studies

The analysis of C18 sulfatides is crucial for understanding developmental processes and evolutionary biology.

Developmental Biology Research: Sulfatide dynamics change significantly during development, particularly in the nervous system. Short-chain sulfatide isoforms, including C16–C18, tend to dominate prior to myelin formation, while longer acyl chains (C22–C24) become upregulated during active myelination frontiersin.orgucl.ac.uk. Profiling sulfatide dynamics during embryonic development, neural differentiation, and tissue maturation in model organisms provides insights into their roles in these processes creative-proteomics.com.

Comparative Species Studies: Analyzing sulfatide composition across different species helps elucidate evolutionary conservation and divergence in sphingolipid metabolism creative-proteomics.com. By comparing sulfatide profiles, researchers can identify species-specific adaptations and functional roles of these lipids in various biological contexts, contributing to a broader understanding of lipid biochemistry and evolution.

Future Directions in C18 Sulfatide Research

Elucidating the Unique Functional Specificity of C18 Sulfatide Isoforms

C18 sulfatide is one of many isoforms of sulfatides (B1148509), which are characterized by variations in their fatty acid chain length, hydroxylation, and saturation. nih.gov These structural differences are not trivial, as they dictate the biophysical properties of the lipid and, consequently, its functional specificity. Future research will need to move beyond a generalized understanding of sulfatides to dissect the precise roles of the C18 isoform.

Research has already indicated a differential distribution of sulfatide species depending on the cell type and developmental stage. researchgate.net For instance, shorter-chain sulfatides like C16:0 and C18:0 are more prevalent in neurons and astrocytes, whereas the myelin sheath is enriched in very-long-chain fatty acid (VLCFA) sulfatides such as C24:0 and C24:1. researchgate.netnih.gov This distinct localization strongly suggests that C18 sulfatide has functions in neurons and astrocytes that are different from the roles of VLCFA sulfatides in myelin maintenance. An accumulation of C18:0 sulfatide in neurons has been linked to lethal audiogenic seizures in mice, further highlighting its specific neurological importance. nih.gov

Moreover, the fatty acid chain length of sulfatides influences their interaction with other molecules and their effect on cellular processes. For example, different sulfatide isoforms exhibit varying stimulatory capacities for CD1d-restricted type II NKT cells. nih.gov Specifically, the length and saturation of the fatty acid chain are critical for this immunological recognition. nih.gov Elucidating how the C18 acyl chain specifically modulates these interactions will be a critical avenue of future investigation.

Distribution of Sulfatide Isoforms in the Nervous System
Sulfatide IsoformPredominant LocationAssociated Findings
C18:0 SulfatideNeurons and AstrocytesAccumulation in neurons linked to audiogenic seizures in mice. nih.gov
C22/C24 Sulfatides (VLCFA)Myelin SheathCrucial for myelin stability and function. nih.govoup.com
Hydroxylated SulfatidesOligodendrocyte formationPlays a role in the early stages of myelination. nih.govfrontiersin.org

Investigating the Spatial and Temporal Dynamics of C18 Sulfatide in Cellular Processes

The subcellular localization of lipids is tightly regulated and is critical for their function. C18 sulfatide is known to be a component of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction and protein sorting. researchgate.net The enrichment of C18 sulfatide in these domains suggests its involvement in organizing and modulating signaling complexes.

Future studies will need to employ advanced cell imaging techniques to investigate the dynamic trafficking and localization of C18 sulfatide in real-time. This will involve the use of fluorescently labeled C18 sulfatide analogs and live-cell imaging to track its movement between different cellular compartments, such as the Golgi apparatus, plasma membrane, and endosomes. nih.gov Understanding these dynamic processes will shed light on how C18 sulfatide contributes to various cellular events.

The temporal regulation of C18 sulfatide expression and localization is also of significant interest. For example, the composition of sulfatide species changes during the differentiation of oligodendrocytes, with a shift from shorter-chain sulfatides to VLCFA sulfatides. oup.com Investigating the specific timing and triggers for the synthesis and transport of C18 sulfatide during different cellular processes, such as neuronal development and synaptic plasticity, will be a crucial area of future research.

Exploring Environmental and Nutritional Influences on C18 Sulfatide Metabolism

The metabolism of sulfatides is a complex process involving a series of enzymatic reactions for their synthesis and degradation. researchgate.net Disruptions in this metabolism can lead to various pathological conditions. While genetic factors are known to play a significant role in sulfatide metabolism, the influence of environmental and nutritional factors is less understood.

Future research should explore how dietary components and environmental exposures can impact the levels and composition of sulfatides, including the C18 isoform. For instance, it has been observed that chronic alcohol consumption can lead to a decrease in serum sulfatide levels. researchgate.net Identifying the mechanisms behind this and other environmental influences will be important.

Nutritional factors, such as the availability of precursors for fatty acid and sphingolipid synthesis, could also play a crucial role. Vitamin K, for example, has been shown to be necessary for the normal synthesis of sulfatides. wikipedia.org A deeper investigation into the effects of specific dietary lipids, vitamins, and minerals on the enzymes involved in C18 sulfatide biosynthesis and catabolism could reveal new strategies for modulating sulfatide levels for therapeutic purposes.

Advancements in High-Resolution Imaging of C18 Sulfatide Distribution in Biological Membranes

Visualizing the precise distribution of specific lipid species within complex biological tissues is a major challenge in lipidomics. However, recent advancements in mass spectrometry imaging (MSI) techniques are providing unprecedented opportunities to map the spatial distribution of lipids, including C18 sulfatide, with high resolution.

Techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry and time-of-flight secondary ion mass spectrometry (TOF-SIMS) have been successfully used to visualize the distribution of different sulfatide species in tissues like the brain and kidney. nih.govnih.govresearchgate.net These methods can differentiate between sulfatide isoforms based on their mass-to-charge ratio, allowing for the specific mapping of C18 sulfatide.

Future advancements in these imaging technologies will likely focus on improving spatial resolution to the subcellular level and enhancing sensitivity to detect low-abundance species. Combining these imaging techniques with other microscopy methods will provide a more comprehensive picture of how C18 sulfatide is organized within cellular membranes and how its distribution changes in response to physiological stimuli or in disease states. This will be instrumental in linking the molecular distribution of C18 sulfatide to its specific biological functions.

Q & A

Q. Key Data :

  • Extraction efficiency: >95% for C18:0 sulfatide with methanol/isopropanol.
  • Signal gain: 20-fold improvement vs. prior methods .

How does C18 sulfatide serve as a discriminatory biomarker for early-onset vs. late-onset metachromatic leukodystrophy (MLD)?

Advanced Research Focus
While C18:0 sulfatide is a minor species in healthy controls (<5% of total sulfatides), its concentration increases 8–20× in early-onset MLD patients compared to controls and late-onset cases. This contrasts with other sulfatides (e.g., C24:1), which correlate broadly with total sulfatide levels. The discriminatory power of C18:0 lies in its disease-stage specificity, making it a critical biomarker for severity stratification. However, normalization challenges arise due to its variability in MLD pseudodeficiency cases, necessitating parallel analysis of lysosulfatide derivatives or alternative normalization strategies .

Contradiction Note : C18:0 was initially proposed as a stable reference for isoform profiling but was later found elevated in MLD urine samples, complicating its use for normalization .

What methodological challenges arise when normalizing C18 sulfatide data in heterogeneous biological matrices?

Advanced Research Focus
Normalizing urinary C18 sulfatide against creatinine or sphingomyelin (SM) fails to reduce coefficient of variation (CV) in triplicate analyses. For example, creatinine normalization is ineffective due to ceramide insolubility, while SM normalization introduces variability from lipid degradation. Alternative approaches include:

  • Internal standards : Isotope-labeled C18:0-d5 sulfatide.
  • Enzymatic conversion : Derivatizing sulfatides to lysosulfatides followed by succinyl ester modification for positive-ion mode MS/MS, simplifying multiplexed analysis .

Key Limitation : No single normalization method universally applies across tissues (e.g., DBS vs. urine) due to matrix-specific suppression effects .

How should researchers address discrepancies in C18 sulfatide’s role in disease mechanisms across studies?

Advanced Research Focus
Contradictory findings on C18 sulfatide’s biological role—e.g., its association with coronary restenosis vs. MLD—highlight context-dependent functions. In coronary studies, serum C18 sulfatide correlates with stenosis severity (linear regression, p<0.01), yet in MLD, it reflects lysosomal storage pathology. To resolve discrepancies:

  • Stratify cohorts : Differentiate genetic (MLD) vs. acquired (vascular) pathologies.
  • Control for isoforms : Quantify co-occurring species (e.g., C24:0-OH in urine) to isolate C18:0-specific effects .

Statistical Note : Multivariate logistic regression is critical to disentangle confounding variables (e.g., lipid profiles, comorbidities) .

What advanced MS/MS techniques improve C18 sulfatide detection in complex matrices?

Basic Research Focus
Positive-ion mode MS/MS analysis of C18 sulfatide is enhanced via chemical derivatization. A two-step protocol involving:

Enzymatic hydrolysis : Convert sulfatides to lysosulfatides.

Succinyl ester derivatization : Introduce tertiary amines for improved ionization.
This method simplifies data interpretation by converting diverse sulfatide species into a single detectable derivative, enabling high-throughput screening .

Validation : Triplicate analysis shows <15% CV for derivatized C18:0 sulfatide in spiked DBS .

How do extraction protocols impact the interpretability of C18 sulfatide’s pathological relevance?

Advanced Research Focus
Suboptimal extraction (e.g., ethyl acetate) reduces C18:0 recovery by >50%, skewing biomarker ratios. Researchers must:

  • Validate protocols : Compare extraction yields using spike-recovery experiments (e.g., C17:0 sulfatide as a control).
  • Document matrix effects : Report suppression/enhancement metrics for MS/MS workflows .

Recommendation : Pre-extraction rehydration with Triton X-100 improves consistency in urine samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Octadecanoyl-sulfatide
Reactant of Route 2
N-Octadecanoyl-sulfatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.